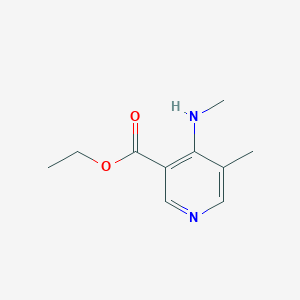
ethyl 5-methyl-4-(methylamino)pyridine-3-carboxylate
Description
Ethyl 5-methyl-4-(methylamino)nicotinate is a chemical compound featuring a nicotinate core, which is a derivative of nicotinic acid. This compound is modified with an ethyl ester, a methyl group, and a methylamino group. It is significant in medicinal chemistry and organic synthesis due to its diverse biological activities and utility in creating more complex molecules .
Properties
CAS No. |
110960-69-5 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 5-methyl-4-(methylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-4-14-10(13)8-6-12-5-7(2)9(8)11-3/h5-6H,4H2,1-3H3,(H,11,12) |
InChI Key |
ZBFXJQMNWULIQE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=CN=C1)C)NC |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN=C1)C)NC |
Synonyms |
3-Pyridinecarboxylicacid,5-methyl-4-(methylamino)-,ethylester(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-methyl-4-(methylamino)nicotinate can be synthesized through various methods. One common approach involves the esterification of nicotinic acid derivatives. The reaction typically involves the use of ethanol and a catalyst such as sulfuric acid under reflux conditions . Another method includes the methylation of nicotinic acid derivatives using methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including Ethyl 5-methyl-4-(methylamino)nicotinate, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This process is efficient but generates by-products like nitrous oxide, which require careful management due to their environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-4-(methylamino)nicotinate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary or secondary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 5-methyl-4-(methylamino)nicotinate has a range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-4-(methylamino)nicotinate involves its interaction with biological targets such as receptors or enzymes. The presence of the methylamino group enhances its ability to bind to these targets, potentially leading to therapeutic effects . The compound may influence various molecular pathways, contributing to its pharmacological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A derivative of nicotinic acid with a methyl ester group.
Ethyl 5-amino-2-methylnicotinate: Similar structure but with an amino group instead of a methylamino group.
Uniqueness
Ethyl 5-methyl-4-(methylamino)nicotinate is unique due to the presence of both an ethyl ester and a methylamino group, which enhance its solubility, reactivity, and potential biological activity . These modifications make it a valuable compound for various applications in medicinal chemistry and organic synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


